3-(3-Fluorophenyl)-4-methylaniline
Description
3-(3-Fluorophenyl)-4-methylaniline is a substituted aniline derivative featuring a primary amine group (-NH₂) attached to a benzene ring. The compound is structurally characterized by:
- A methyl group at the 4-position of the aniline ring.
- A 3-fluorophenyl group (a phenyl ring with fluorine at its 3-position) attached at the 3-position of the aniline ring.
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMFKRJGHZFWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-methylaniline typically involves the nitration of 3-fluorotoluene followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-(3-Fluorophenyl)-4-methylaniline with key analogs, highlighting differences in substituent positions, molecular weight, and applications:
Key Observations:
Substituent Position and Electronic Effects: The methyl group in 4-fluoro-2-methylaniline () enhances hydrophobicity compared to unsubstituted aniline, while the fluorine increases electronegativity, affecting reactivity in coupling reactions .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (201.24 g/mol) compared to simpler analogs like 4-fluoro-2-methylaniline (125.15 g/mol) reflects its biphenyl structure, which could influence pharmacokinetics (e.g., bioavailability, metabolic stability) .
Physical Properties and Solubility
While explicit data on the target compound is lacking, trends from analogs suggest:
- Solubility: The methyl group increases hydrophobicity, while the fluorophenyl group may reduce water solubility compared to non-fluorinated analogs.
- Melting/Boiling Points : Bulky substituents (e.g., biphenyl in this compound) typically elevate melting points due to enhanced van der Waals interactions .
Biological Activity
3-(3-Fluorophenyl)-4-methylaniline, also known as N-(3-fluorobenzyl)-4-methylaniline, is an organic compound with the molecular formula C13H12F and a molecular weight of approximately 203.24 g/mol. This compound belongs to the class of anilines and features a fluorobenzyl group attached to a 4-methylaniline moiety. The presence of the fluorine atom enhances its stability and lipophilicity, which are critical factors influencing its biological activity.
The unique substitution pattern of this compound significantly affects its chemical properties, including:
- Stability : The fluorine atom increases the compound's resistance to metabolic degradation.
- Lipophilicity : Enhanced lipophilicity improves membrane permeability, facilitating interaction with biological targets.
- Binding Affinity : The structural characteristics allow for specific interactions with enzymes and receptors.
Research indicates that this compound interacts with various biological systems, primarily focusing on its potential therapeutic roles. Studies have explored its effects on:
- Enzyme Activity : The compound may modulate the activity of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It has been shown to bind to certain receptors, influencing cellular signaling processes.
Biological Activity Data
The biological activity of this compound has been assessed through various experimental approaches. Below is a summary of key findings:
Case Studies
- CNS Drug Development : A study focused on optimizing compounds for CNS applications highlighted the potential of this compound as a lead candidate due to its favorable pharmacokinetic profile and low toxicity in preliminary assessments .
- Antiparasitic Screening : Another investigation evaluated the compound's efficacy against P. falciparum, revealing an effective concentration (EC50) that supports its potential use in malaria treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
